Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
“Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number 55040-71-6 . It has a molecular weight of 227.67 . The IUPAC name for this compound is methyl 4-chlorothieno [3,2-c]pyridine-7-carboxylate . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .Physical And Chemical Properties Analysis
“Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 227.67 .Scientific Research Applications
Chemical Synthesis and Derivative Development
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate belongs to a class of compounds known for their utility in synthesizing pharmaceuticals. Research has been dedicated to developing synthetic methodologies for related compounds, such as (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. The review by Saeed et al. (2017) summarizes the synthetic methods of (S)-clopidogrel, highlighting the importance of such compounds in medicinal chemistry and the ongoing efforts to improve synthetic approaches for pharmaceutical applications (Saeed et al., 2017).
Medicinal Chemistry
Pyridine derivatives, including the thienopyridine class, possess a wide range of biological activities, making them significant in medicinal chemistry. A review by Altaf et al. (2015) discusses the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their roles in various biological activities and clinical uses. This review underscores the versatility and importance of pyridine derivatives in drug discovery and development (Altaf et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-5-6(14-7)2-3-11-8(5)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMBIBQIYVACCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate |
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